

physical state and appearance of iso-Nadolol (tert-Butyl-d9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iso-Nadolol (tert-Butyl-d9)*

Cat. No.: B12419523

[Get Quote](#)

An In-Depth Technical Guide to the Physical State and Appearance of **iso-Nadolol (tert-Butyl-d9)**

This technical guide provides a comprehensive overview of the physical and chemical properties of **iso-Nadolol (tert-Butyl-d9)**, a deuterated isotopologue of nadolol. Designed for researchers, scientists, and drug development professionals, this document details the compound's physical state, appearance, and other relevant physicochemical characteristics. It also includes detailed experimental protocols and visual diagrams to support laboratory use and understanding of its biological context.

Given that **iso-Nadolol (tert-Butyl-d9)** is a stable isotope-labeled version of nadolol, its physical and chemical properties are essentially identical to the parent compound. The primary application of this deuterated form is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).

Physical and Chemical Properties

iso-Nadolol (tert-Butyl-d9) is a solid at room temperature. More specifically, it is described as a white crystalline powder.^[1] The compound is odorless.^[2]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of nadolol, which are representative of **iso-Nadolol (tert-Butyl-d9)**.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ D ₉ NO ₄	N/A
Molar Mass	318.50 g/mol	Calculated
Melting Point	124-136 °C	[2]
Water Solubility	8.30 g/L (at 25 °C)	[3]
pKa	9.67 (at 25 °C)	[3]
Log P (Octanol/Water)	0.71 - 1.2	[4]

Solubility Profile

The solubility of nadolol in various solvents has been qualitatively described as follows:

Solvent	Solubility
Water	Slightly soluble [1] [5]
Ethanol	Freely soluble [1] [5]
Hydrochloric Acid	Soluble [1]
Sodium Hydroxide	Very slightly soluble [1]
Chloroform	Slightly soluble [1]
Acetone	Practically insoluble [5]
Propylene Glycol	Freely soluble [2]
Benzene	Insoluble [2]
Ether	Insoluble [2]
Hexane	Insoluble [2]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties discussed above.

Determination of Physical State and Appearance

Objective: To visually characterize the physical state (solid, liquid, gas) and appearance (color, form) of the substance at ambient temperature and pressure.

Materials:

- Sample of **iso-Nadolol (tert-Butyl-d9)**
- Spatula
- White viewing surface (e.g., ceramic tile or weighing paper)
- Microscope (optional)

Procedure:

- Place a small amount of the substance onto the white viewing surface using a clean spatula.
- Observe the substance under adequate lighting.
- Record the physical state (e.g., solid).
- Describe the appearance, noting the color (e.g., white, off-white) and form (e.g., crystalline, amorphous, powder).
- For a more detailed examination of the crystalline structure, a small sample can be viewed under a microscope.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid substance melts.

Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Sample of **iso-Nadolol (tert-Butyl-d9)**, finely powdered
- Thermometer

Procedure:

- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to about 10-15 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first liquid droplet is observed (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).
- The recorded melting range provides an indication of the substance's purity. Pure compounds typically have a sharp melting range of 1-2 °C.[6][7]

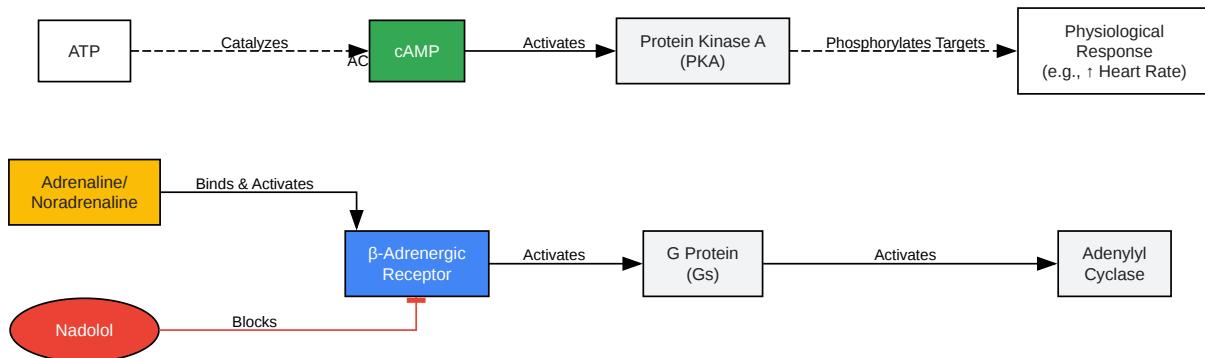
Solubility Determination

Objective: To determine the solubility of the substance in various solvents.

Materials:

- Sample of **iso-Nadolol (tert-Butyl-d9)**
- A range of solvents (e.g., water, ethanol, acetone)
- Small test tubes

- Vortex mixer
- Graduated pipettes or cylinders
- Analytical balance

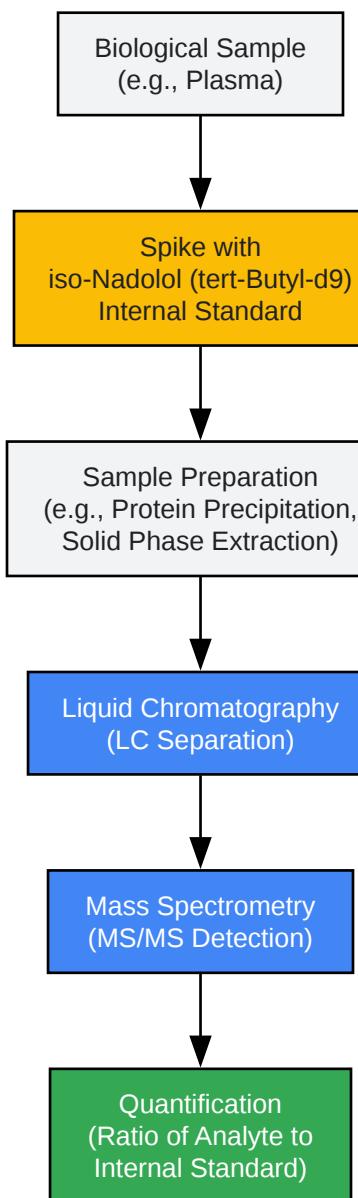

Procedure:

- Weigh a specific amount of the solute (e.g., 10 mg) and place it into a test tube.
- Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, it is considered soluble at that concentration.
- If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves. Record the total volume of solvent used.
- The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Signaling Pathway and Experimental Workflow

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Nadolol is a non-selective beta-adrenergic receptor antagonist.^{[4][8]} Its mechanism of action involves blocking both beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart muscle leads to a reduction in heart rate and cardiac output. This is achieved by inhibiting the downstream signaling pathway of cyclic AMP (cAMP).^[8]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Nadolol's antagonist action on beta-adrenergic receptors.

Experimental Workflow: Use as an Internal Standard in LC-MS

iso-Nadolol (tert-Butyl-d9) is ideally suited for use as an internal standard in the quantitative analysis of nadolol in biological matrices. Its chemical properties are nearly identical to the analyte, but its increased mass allows for differentiation by the mass spectrometer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nadolol Tablets, USP [dailymed.nlm.nih.gov]
- 2. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NADOLOL CAS#: 42200-33-9 [m.chemicalbook.com]
- 4. Nadolol - Wikipedia [en.wikipedia.org]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. go.drugbank.com [go.drugbank.com]

• To cite this document: BenchChem. [physical state and appearance of iso-Nadolol (tert-Butyl-d9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419523#physical-state-and-appearance-of-iso-nadolol-tert-butyl-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com